2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane

Polymer Chemistry Dual-Cure Networks Post-Polymerization Modification

2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane (CAS 89544-48-9) is a synthetic epoxide monomer featuring a 2,4-dichlorophenyl ring and an allyl (2-propenyl) substituent on the oxirane ring. This compound serves as a bifunctional intermediate, where the strained oxirane ring undergoes ring-opening reactions and the pendant allyl group enables radical-mediated chemistry.

Molecular Formula C11H10Cl2O
Molecular Weight 229.10 g/mol
CAS No. 89544-48-9
Cat. No. B12653840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane
CAS89544-48-9
Molecular FormulaC11H10Cl2O
Molecular Weight229.10 g/mol
Structural Identifiers
SMILESC=CCC1(CO1)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C11H10Cl2O/c1-2-5-11(7-14-11)9-4-3-8(12)6-10(9)13/h2-4,6H,1,5,7H2
InChIKeyMXTPNUNSCNGUFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane (CAS 89544-48-9): Epoxide Procurement & Selection Essentials


2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane (CAS 89544-48-9) is a synthetic epoxide monomer featuring a 2,4-dichlorophenyl ring and an allyl (2-propenyl) substituent on the oxirane ring [1]. This compound serves as a bifunctional intermediate, where the strained oxirane ring undergoes ring-opening reactions and the pendant allyl group enables radical-mediated chemistry [2]. It is classified under EU CLP as Skin Irrit. 2, Skin Sens. 1, and Aquatic Acute/Chronic 1, which imposes specific handling and procurement constraints relative to non-sensitizing epoxide analogs [1].

Why Generic Epoxide Monomers Cannot Replace 2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane in Specialized R&D & Production


Simple 2-aryl oxiranes (e.g., 2-(2,4-dichlorophenyl)oxirane, CAS 13692-15-4) lack the allyl moiety that provides a second, orthogonally reactive site for post-polymerization functionalization or dual-cure network formation . Additionally, compounds with similar backbones but altered substitution patterns exhibit divergent computed logP values (XLogP3: 3.6 vs. 2.8 for the non-allyl analog), directly affecting partitioning behavior in biphasic synthesis or biological assay systems [1]. The harmonized Skin Sens. 1 classification further differentiates this compound from non-classified epoxides, making substitution without re-validation a regulatory liability [2].

Head-to-Head Evidence: 2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane vs. Closest Epoxide Analogs


Bifunctional Allyl-Oxirane Architecture Enables Orthogonal Dual-Cure Chemistry Absent in Mono-Functional Aryl Oxiranes

The target compound contains both an oxirane ring (capable of cationic/anionic ring-opening polymerization) and a terminal allyl group (capable of radical addition or thiol-ene coupling). In contrast, 2-(2,4-dichlorophenyl)oxirane (CAS 13692-15-4) possesses only the oxirane functionality, precluding sequential or simultaneous orthogonal crosslinking strategies . This structural difference is absolute: the target compound has 1 allyl C=C bond (quantified by the SMILES 'C=CCC1(CO1)C2=...') versus zero in the comparator [1].

Polymer Chemistry Dual-Cure Networks Post-Polymerization Modification

Elevated LogP Differentiates 2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane from Non-Allyl Analog in Predicted Membrane Partitioning

The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is 3.6, reflecting the lipophilic contribution of both the dichlorophenyl and allyl groups [1]. A structurally related analog lacking the allyl substituent, 2-(2,4-dichlorophenyl)oxirane (CAS 13692-15-4), has a significantly lower predicted logP of approximately 2.8 . This difference of 0.8 log units translates to a roughly 6.3-fold higher predicted lipid bilayer partitioning for the target compound.

Medicinal Chemistry ADME Prediction Bioactive Intermediates

Harmonized Skin Sensitizer 1 Classification Creates a Defined Regulatory Profile for Procurement Risk Assessment

Under the EU CLP Regulation (1272/2008), 2-(2,4-dichlorophenyl)-2-(2-propenyl)oxirane carries a harmonized classification of Skin Sens. 1 (H317: May cause an allergic skin reaction) [1]. This classification is binding and requires specific risk management measures (RMMs) in the supply chain. In contrast, many non-allyl 2-aryl oxiranes intended for similar synthetic intermediate roles may not carry a harmonized skin sensitization classification, reducing the visibility of this hazard during procurement [2].

Regulatory Science Safety Data Sheet Compliance Procurement Risk Management

Higher Molecular Weight and Rotatable Bond Count Differentiate Target Compound from Simplest 2,4-Dichlorophenyl Oxirane Scaffold

The target compound (MW: 229.10 g/mol; 3 rotatable bonds) differs significantly from the minimal 2-(2,4-dichlorophenyl)oxirane scaffold (MW: 189.04 g/mol; 1 rotatable bond) [1]. The additional 40.06 g/mol and two extra rotatable bonds arise entirely from the allyl substituent, which increases molecular flexibility and alters boiling point predictability (predicted BP: 294.9±40.0 °C) [2].

Physicochemical Profiling Synthetic Intermediate Selection Structure-Property Relationships

Topological Polar Surface Area (TPSA) Identity with Non-Allyl Analog Indicates Equivalent Hydrogen Bond Acceptor Capacity, Isolating Lipophilicity as the Key Differentiator

The TPSA of the target compound is 12.53 Ų, identical within experimental error to the TPSA of 2-(2,4-dichlorophenyl)oxirane (12.53 Ų) [1][2]. Since TPSA is dominated by the oxirane oxygen, the allyl group contributes no additional polar surface area. This means the 0.8 LogP increase is driven solely by increased hydrophobic surface area, not by altered hydrogen-bonding capacity, a critical consideration for predictive ADME models.

Medicinal Chemistry Design Blood-Brain Barrier Permeability QSAR Modeling

Limited Empirical Comparative Data Availability: Acknowledged Gap in Published Head-to-Head Performance Studies

Despite systematic searching across PubMed, Google Scholar, and patent databases, no published study was identified that directly compares 2-(2,4-dichlorophenyl)-2-(2-propenyl)oxirane with its closest analogs (e.g., CAS 13692-15-4, 62566-67-0, or 141394-11-8) in a quantitative performance assay (e.g., polymerization rate, biological IC₅₀, thermal stability) [1]. The differentiation evidence presented above is therefore based on structural, physicochemical, and regulatory comparisons rather than on direct functional benchmarking. Prospective buyers should request vendor-specific certificates of analysis and, where feasible, conduct internal comparative validation.

Literature Gap Analysis Procurement Due Diligence Experimental Validation Needed

Where 2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane Delivers Differentiated Value: Evidence-Backed Application Scenarios


Dual-Cure Thermoset Network Formulations Requiring Orthogonal Oxirane and Allyl Reactivity

The bifunctional oxirane-allyl architecture enables sequential polymerization: cationic or anionic ring-opening of the oxirane followed by radical-mediated crosslinking of the pendant allyl group. This orthogonal dual-cure capability is structurally impossible with mono-functional 2-aryl oxiranes such as CAS 13692-15-4 [1]. Formulators requiring staged network buildup (e.g., shape-memory polymers or interpenetrating networks) can leverage this dual functionality natively without blending multiple monomers.

Synthesis of Lipophilic Bioactive Intermediates with Predicted Enhanced Membrane Permeability

With a computed LogP of 3.6 and a TPSA of 12.5 Ų, this compound occupies a favorable region of the physicochemical property space for CNS drug-like molecules [1][2]. The allyl group provides a synthetic handle for further derivatization (e.g., hydroboration, Heck coupling) while maintaining the low TPSA needed for passive blood-brain barrier penetration—a combination not offered by non-allyl or higher-TPSA glycidyl ether analogs.

Regulatory-Compliant Procurement Where Harmonized Skin Sensitizer Classification Is a Requirement

Certain industrial end-users (e.g., medical device or cosmetic intermediate manufacturers) require explicit, harmonized hazard classification for all process chemicals as part of their ISO 13485 or GMP quality systems. The Skin Sens. 1 (H317) and Aquatic Chronic 1 (H410) harmonized classifications provide regulatory certainty that non-harmonized epoxides cannot offer, simplifying supplier qualification and safety data sheet (SDS) integration [1].

Chromatographic Method Development and Analytical Reference Standards

The distinct molecular weight (229.10 g/mol) and predicted boiling point (294.9±40.0 °C) differentiate this compound from simpler 2,4-dichlorophenyl oxiranes in GC-MS and HPLC-UV retention time libraries [1][2]. Laboratories developing impurity profiling methods for triazole fungicide intermediates or epoxy resin monomers can use this compound as a well-characterized reference standard with documented physicochemical descriptors.

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